Cas no 216453-94-0 ([1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis([1,1'-biphenyl]-4-yl)-N4,N4'-bis(9,9-dimethyl-9H-fluoren-2-yl)-)

[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis([1,1'-biphenyl]-4-yl)-N4,N4'-bis(9,9-dimethyl-9H-fluoren-2-yl)- structure
216453-94-0 structure
Product Name:[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis([1,1'-biphenyl]-4-yl)-N4,N4'-bis(9,9-dimethyl-9H-fluoren-2-yl)-
CAS-nummer:216453-94-0
MF:C66H52N2
MW:873.132496833801
CID:1005687
PubChem ID:23561752
Update Time:2025-04-20

[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis([1,1'-biphenyl]-4-yl)-N4,N4'-bis(9,9-dimethyl-9H-fluoren-2-yl)- Chemische en fysische eigenschappen

Naam en identificatie

    • [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis([1,1'-biphenyl]-4-yl)-N4,N4'-bis(9,9-dimethyl-9H-fluoren-2-yl)-
    • [1,1a(2)-Biphenyl]-4,4a(2)-diamine, N4,N4a(2)-bis([1,1a(2)-biphenyl]-4-yl)-N4,N4a(2)-bis(9,9-dimethyl-9H-fluoren-2-yl)-
    • N4,N4'-BIS({[1,1'-BIPHENYL]-4-YL})-N4,N4'-BIS(9,9-DIMETHYLFLUOREN-2-YL)-[1,1'-BIPHENYL]-4,4'-DIAMINE
    • DTXSID701111449
    • 216453-94-0
    • SCHEMBL6372530
    • Inchi: 1S/C66H52N2/c1-65(2)61-21-13-11-19-57(61)59-41-39-55(43-63(59)65)67(51-31-23-47(24-32-51)45-15-7-5-8-16-45)53-35-27-49(28-36-53)50-29-37-54(38-30-50)68(52-33-25-48(26-34-52)46-17-9-6-10-18-46)56-40-42-60-58-20-12-14-22-62(58)66(3,4)64(60)44-56/h5-44H,1-4H3
    • InChI-sleutel: HXAISNAKWCZMJA-UHFFFAOYSA-N
    • LACHT: N(C1C=CC(C2C=CC=CC=2)=CC=1)(C1C=CC(=CC=1)C1C=CC(=CC=1)N(C1C=CC(C2C=CC=CC=2)=CC=1)C1C=CC2C3C=CC=CC=3C(C)(C)C=2C=1)C1C=CC2C3C=CC=CC=3C(C)(C)C=2C=1

Berekende eigenschappen

  • Exacte massa: 872.413049667g/mol
  • Monoisotopische massa: 872.413049667g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 68
  • Aantal draaibare bindingen: 9
  • Complexiteit: 1470
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 18.3
  • Topologisch pooloppervlak: 6.5Ų
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